molecular formula C6H5ClN4 B1455723 7-Chloro-5-methyl-[1,2,4]triazolo[4,3-c]pyrimidine CAS No. 1354951-50-0

7-Chloro-5-methyl-[1,2,4]triazolo[4,3-c]pyrimidine

Cat. No. B1455723
CAS RN: 1354951-50-0
M. Wt: 168.58 g/mol
InChI Key: RVAIQSKWWCNIDC-UHFFFAOYSA-N
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Description

7-Chloro-5-methyl-[1,2,4]triazolo[4,3-c]pyrimidine is a chemical compound with the CAS Number: 1354951-50-0 . It has a molecular weight of 168.59 . The IUPAC name for this compound is 7-chloro-5-methyl [1,2,4]triazolo [4,3-c]pyrimidine .


Molecular Structure Analysis

The InChI code for 7-Chloro-5-methyl-[1,2,4]triazolo[4,3-c]pyrimidine is 1S/C6H5ClN4/c1-4-9-5(7)2-6-10-8-3-11(4)6/h2-3,9H,1H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

7-Chloro-5-methyl-[1,2,4]triazolo[4,3-c]pyrimidine is a powder . The storage temperature is 4°C . The compound’s InChI code is 1S/C6H5ClN4/c1-4-9-5(7)2-6-10-8-3-11(4)6/h2-3,9H,1H2 .

Scientific Research Applications

Optical Sensors and Biological Applications

Pyrimidine derivatives, including structures similar to 7-Chloro-5-methyl-[1,2,4]triazolo[4,3-c]pyrimidine, have been extensively utilized as optical sensors and in biological applications. Their ability to form both coordination and hydrogen bonds makes them suitable for use as sensing probes. These compounds play a significant role in developing optical sensors for detecting various biological and chemical substances (Jindal & Kaur, 2021).

Antibacterial Activity

The antibacterial activity of 1,2,4-triazole-containing hybrids against Staphylococcus aureus has been highlighted, with compounds within this category showing promising broad-spectrum antibacterial activity against clinically significant organisms, including drug-resistant forms. This underscores the potential of 7-Chloro-5-methyl-[1,2,4]triazolo[4,3-c]pyrimidine derivatives in contributing to the development of new antibacterial agents (Li & Zhang, 2021).

Anti-inflammatory and Anticancer Applications

Research developments in pyrimidines have shown that these compounds exhibit a range of pharmacological effects, including anti-inflammatory and anticancer activities. The structure-activity relationships (SARs) of pyrimidine derivatives are crucial for designing novel compounds with enhanced therapeutic efficacy and reduced toxicity, offering a pathway for developing new anti-inflammatory and anticancer agents (Rashid et al., 2021).

Synthetic Approaches and Medicinal Aspects

The synthetic and medicinal aspects of pyrazolo[1,5-a]pyrimidine scaffold, closely related to the compound of interest, have been explored for developing drug-like candidates displaying a broad range of medicinal properties. This includes anticancer, anti-infectious, and anti-inflammatory activities, highlighting the scaffold's versatility in drug development (Cherukupalli et al., 2017).

Molecular Interactions and Stability

Studies on the tautomerism of nucleic acid bases and the effect of molecular interactions on tautomeric equilibria offer insights into the interactions of pyrimidine derivatives with biological molecules. These interactions can significantly influence the stability and biological activity of these compounds, providing valuable information for designing more effective therapeutic agents (Person et al., 1989).

Safety and Hazards

The safety information for 7-Chloro-5-methyl-[1,2,4]triazolo[4,3-c]pyrimidine includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

7-chloro-5-methyl-[1,2,4]triazolo[4,3-c]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4/c1-4-9-5(7)2-6-10-8-3-11(4)6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVAIQSKWWCNIDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC2=NN=CN12)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-5-methyl-[1,2,4]triazolo[4,3-c]pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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